molecular formula C8H10F2N2O2 B2458990 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856070-60-4

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No. B2458990
CAS RN: 1856070-60-4
M. Wt: 204.177
InChI Key: GQMNPUYAJLOBJU-UHFFFAOYSA-N
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Description

“3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is a chemical compound with the molecular formula C8H10F2N2O2 . It is used commercially as an intermediate to several fungicides .


Synthesis Analysis

The synthesis of this compound involves several steps. In one reported synthesis, the ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride. This is then followed by a reaction with methyl hydrazine, which forms the required pyrazole ring . Another synthesis route involves the development of novel difluoromethylated heterocycles .


Molecular Structure Analysis

The molecular structure of “3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid” consists of a pyrazole ring with difluoromethyl and carboxylic acid groups attached in specific positions . The average mass of the molecule is 204.174 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid” include a melting point of 204.0 to 208.0 °C . The compound appears as a white to light yellow to light orange powder to crystal .

Safety and Hazards

The safety data sheet for “3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid” indicates that it can cause skin and eye irritation. Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-5(4-7(13)14)12-3-2-6(11-12)8(9)10/h2-3,5,8H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMNPUYAJLOBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

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